2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine is an organic compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(2-fluorophenoxy)ethoxy]ethanol. Finally, the ethanol derivative is converted to the amine form using ammonia or an amine source under suitable conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings. The reactions are optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving cellular interactions and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Similar structure but contains an azido group instead of a fluorophenoxy group.
2-[2-(2-Chloroethoxy)ethoxy]ethanamine: Contains a chloro group instead of a fluorophenoxy group.
Uniqueness
2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where fluorine’s unique characteristics are desired .
Eigenschaften
Molekularformel |
C10H14FNO2 |
---|---|
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
2-[2-(2-fluorophenoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C10H14FNO2/c11-9-3-1-2-4-10(9)14-8-7-13-6-5-12/h1-4H,5-8,12H2 |
InChI-Schlüssel |
MZIICUNFFZCUKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCCOCCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.